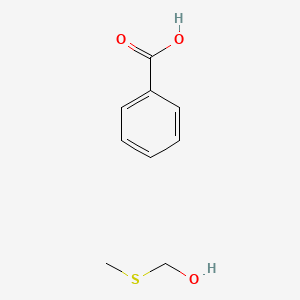

Methanol, (methylthio)-, benzoate

Description

Significance of Methyl Benzoate (B1203000) Derivatives in Advanced Organic Synthesis

Methyl benzoate and its derivatives are more than just simple fragrant compounds; they are pivotal intermediates and building blocks in advanced organic synthesis. While the parent compound, methyl benzoate, is known for its use in perfumery and as a solvent, its substituted analogues are instrumental in the creation of complex, high-value molecules. wikipedia.orgmdpi.com

The versatility of the methyl benzoate scaffold allows for a wide array of chemical transformations. The ester group can be hydrolyzed back to a carboxylic acid, reduced to a primary alcohol or an aldehyde, or converted into an amide through aminolysis. libretexts.org These reactions open up pathways to a multitude of other functionalized molecules.

A significant application of methyl benzoate derivatives is in the pharmaceutical industry. For instance, methyl p-bromobenzoate serves as a key raw material in the synthesis of pemetrexed (B1662193) disodium, an important antitumor drug. mdpi.com Similarly, other derivatives are precursors to antifungal compounds. mdpi.com

The synthesis of these valuable derivatives is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly catalytic systems. Traditional methods often rely on strong, corrosive acids that are difficult to recycle and generate significant waste. mdpi.com Modern approaches explore the use of solid acid catalysts, such as those based on zirconium and titanium, which are more easily recovered and reused, aligning with the principles of green chemistry. mdpi.commdpi.com

Scope of Academic Inquiry for Methylthio-Substituted Benzoate Esters

The introduction of a methylthio (-SCH₃) group onto the methyl benzoate framework creates a unique set of properties and reactivities that have captured the attention of the academic community. The specific compound, Methanol (B129727), (methylthio)-, benzoate, is more systematically named Methyl 2-(methylthio)benzoate (B8504159). nih.gov

| Property | Value |

| IUPAC Name | methyl 2-methylsulfanylbenzoate |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| CAS Number | 3704-28-7 |

| Appearance | Solid |

| Table 1: Properties of Methyl 2-(methylthio)benzoate cymitquimica.comnih.gov |

Research into methylthio-substituted benzoate esters explores their potential in novel synthetic methodologies. For example, Methyl 2-(methylthio)benzoate has been utilized in the stereospecific alpha-(hetero)arylation of sulfoximines and sulfonimidamides, a sophisticated transformation published in Nature Synthesis. nih.gov This highlights its role as a specialized reagent in cutting-edge organic chemistry.

Furthermore, academic studies delve into the physicochemical and biological interactions of substituted benzoate esters. Research on the interaction between methyl benzoate derivatives and proteins like bovine serum albumin (BSA) provides insight into how these molecules behave in biological systems. mdpi.com Such studies are crucial for understanding the potential bioactivity and metabolic fate of these compounds. The hydrolytic stability of esters is another area of intense investigation, as it dictates their persistence in various chemical and biological environments. nih.gov The presence of a sulfur-containing substituent, as in Methyl 2-(methylthio)benzoate, can influence this stability and introduce unique electronic and steric effects, making it a subject of fundamental scientific curiosity.

Properties

CAS No. |

19207-88-6 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

benzoic acid;methylsulfanylmethanol |

InChI |

InChI=1S/C7H6O2.C2H6OS/c8-7(9)6-4-2-1-3-5-6;1-4-2-3/h1-5H,(H,8,9);3H,2H2,1H3 |

InChI Key |

KHURJRQYELJDNW-UHFFFAOYSA-N |

Canonical SMILES |

CSCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methylthio Substituted Benzoate Esters

Esterification Reactions for Benzoate (B1203000) Core Synthesis

The formation of the ester linkage is a fundamental transformation in organic synthesis. For the production of the methyl benzoate backbone, several protocols have been developed, ranging from classical acid catalysis to modern biocatalytic and energy-assisted methods.

Fischer-Speier esterification is the archetypal method for producing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. study.com In the context of synthesizing a methyl benzoate core, this involves reacting a suitably substituted benzoic acid with methanol (B129727), typically catalyzed by sulfuric acid or hydrochloric acid. tcu.eduyoutube.com

The reaction is a reversible, equilibrium-limited process. tcu.edu To achieve high yields, the equilibrium must be shifted toward the products. This is commonly accomplished by using a large excess of one reactant, usually the less expensive alcohol (methanol), or by the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. tcu.eduadamcap.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com

Recent studies have also explored the use of Brønsted acidic ionic liquids, such as those based on pyridinium [PyH]⁺, as effective catalysts for the esterification of benzoic acid with methanol, achieving good yields under optimized conditions. researchgate.net

Table 1: Selected Conditions for Fischer Esterification of Benzoic Acid

| Catalyst | Reactants & Ratio | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | Benzoic Acid (10.0g), Methanol (25mL) | Reflux | Several hours | 62.69% | adamcap.com |

| [PyH][HSO4] (Ionic Liquid) | Benzoic Acid:Methanol (1:2.5 molar ratio) | 70 °C | 16 h | High | researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for esterification due to their stability in organic solvents and broad substrate specificity. The enzyme-catalyzed synthesis of methyl benzoate from benzoic acid has been demonstrated using Candida rugosa lipase powder suspended in a hexane/toluene mixture, providing good yields in a heterogeneous medium. nih.gov

Several factors influence the efficiency of enzymatic esterification. While benzoic acid does not inhibit the lipase up to 100 mM, methanol can act as an inhibitor at concentrations above 90 mM. nih.gov A minimal amount of water is essential to activate the biocatalyst, but excess water can promote the reverse hydrolysis reaction, reducing the ester yield. nih.gov Encapsulated enzymes, such as Candida antarctica lipase B (CalB) within a silica matrix, have been developed to enhance thermal stability and reusability for esterification reactions. researchgate.net

Table 2: Enzyme Systems for Benzoate Ester Synthesis

| Enzyme | Reaction Type | Substrates | Solvent System | Key Findings | Reference |

|---|---|---|---|---|---|

| Candida rugosa lipase | Direct Esterification | Benzoic Acid, Methanol | Hexane/Toluene | Good yields achieved; methanol shows inhibition above 90 mM. | nih.gov |

| Lipozyme 435 (Immobilized CalB) | Transesterification | Methyl Benzoate, Benzyl Alcohol | Solvent-free | >90% conversion in 24h with conventional heating. | researchgate.net |

| Novozym 435 | Esterification | Benzoic Acid, Glycerol | Deep Eutectic Solvent (DES) | Efficient esterification in a non-aqueous system. | researchgate.net |

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. mdpi.com Compared to conventional heating, microwave-assisted synthesis offers advantages such as rapid and uniform heating, significantly reduced reaction times, and often improved yields. mdpi.comresearchgate.net

The acid-catalyzed esterification of benzoic acid with alcohols has been successfully performed in continuous tubular flow reactors and stirred-tank reactors under microwave irradiation. researchgate.netacs.org These systems can operate at high temperatures and pressures, further increasing the reaction rate. acs.org A variety of catalysts, including conventional mineral acids (H₂SO₄), ion-exchange resins, and novel catalysts like N-fluorobenzenesulfonimide (NFSi), have been shown to be effective under microwave conditions. mdpi.comacs.org The use of NFSi, a non-metal, water- and air-tolerant catalyst, allows for simple synthetic and isolation procedures. mdpi.com

Table 3: Comparison of Microwave-Assisted Esterification Protocols

| Catalyst | Alcohol | Temperature | Time | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid / p-TSA | 2-Ethylhexanol | High T | Not specified | Homogeneous catalysts were more effective than heterogeneous ones tested. | acs.org |

| N-fluorobenzenesulfonimide (NFSi) | Methanol | 120 °C | 30 min | Efficient, non-metal catalyst with simple workup. | mdpi.com |

| Sulfuric Acid / Ion Exchange Resins | Ethanol | High T (e.g., 140 °C) | Short residence times | Demonstrated in a continuous tubular flow reactor. | researchgate.net |

The use of heterogeneous catalysts in esterification is highly advantageous from an industrial perspective, as it simplifies catalyst separation from the reaction mixture and enables catalyst recycling. dergipark.org.trnih.gov Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and various metal oxides have been widely investigated for benzoic acid esterification. dergipark.org.tracs.orgiiste.org

Lewis acids, both homogeneous and heterogeneous, are also effective catalysts. A study on metal-modified H-form ferrierite showed that the amount of Lewis acid sites correlated well with the conversion of benzoic acid. acs.org More recently, a novel Zr/Ti solid acid catalyst has been developed for the synthesis of methyl benzoate derivatives. mdpi.com This metallic Lewis acid catalyst is notable for its high activity without the need for auxiliary Brønsted acids and can be easily recovered and reused. mdpi.com Other tested heterogeneous catalysts include sulfated ZrO₂ and Fe₂(SO₄)₃. acs.org

Table 4: Performance of Various Heterogeneous and Lewis Acid Catalysts

| Catalyst | Catalyst Type | Alcohol | Key Advantage | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Heterogeneous (Brønsted Acid Resin) | Glycerol | Easy removal post-reaction. | ~70% yield | iiste.org |

| Fe₂(SO₄)₃ | Heterogeneous (Lewis Acid) | 2-Ethylhexanol | Most effective solid catalyst among those tested. | Not specified | acs.org |

| Zr/Ti Solid Acid (ZT10) | Heterogeneous (Lewis Acid) | Methanol | Reusable, no need for co-catalyst. | High yields for various substituted benzoic acids. | mdpi.com |

| Deep Eutectic Solvent (p-TSA:BTEAC) | Homogeneous (Brønsted Acid) | Ethanol | Acts as both solvent and catalyst. | 88.3% conversion | dergipark.org.tr |

Introduction of the Methylthio Moiety

Once the benzoate ester core is synthesized, the next critical step is the introduction of the methylthio group (-SCH₃) onto the aromatic ring. This requires the formation of a carbon-sulfur (C-S) bond at a specific position.

The construction of aryl C-S bonds is a pivotal transformation in the synthesis of sulfur-containing aromatic compounds. researchgate.net The specific strategy for introducing a methylthio group onto a benzoate ring depends on the available starting materials and the desired substitution pattern (ortho, meta, or para).

One established method involves the reaction of a halogenated precursor, such as a chlorobenzonitrile, with a sulfur nucleophile like sodium methyl mercaptide (NaSMe). Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, yields the desired methylthio-substituted methyl benzoate. A patented method describes the synthesis of o-methylthiobenzoic acid by reacting o-chlorobenzonitrile with a sodium methyl mercaptide solution in the presence of a phase-transfer catalyst, followed by hydrolysis of the resulting methylthiobenzonitrile. google.com

Modern synthetic methods offer alternative routes. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool that allows for the direct formation of C-S bonds on an unfunctionalized aromatic ring, avoiding the need for pre-installed leaving groups like halogens. researchgate.net Another advanced strategy involves the use of aryne intermediates, which can undergo difunctionalization reactions, including the regioselective addition of sulfur-containing nucleophiles. acs.org For instance, a substituted benzyne could react with a methylthio source to install the desired moiety.

Nucleophilic Substitution Pathways for Thioetherification

The introduction of a methylthio group onto a benzoate scaffold can be effectively achieved through nucleophilic substitution reactions. These methods generally involve the reaction of a sulfur-based nucleophile with an electrophilic aromatic precursor.

One of the most traditional methods for forming aryl thioethers is through nucleophilic aromatic substitution (SNAr). This approach typically requires an electron-deficient aryl halide, a strong base, and polar solvents at elevated temperatures. For the synthesis of a (methylthio)benzoate ester, a plausible SNAr pathway would involve the reaction of a halogenated benzoate ester with a methylthiolate salt.

Transition metal-catalyzed cross-coupling reactions offer a more versatile and milder alternative to traditional SNAr. acs.org Palladium and copper-based catalytic systems are commonly employed for the formation of C-S bonds. For instance, a palladium-catalyzed coupling of an aryl bromide with a thiol can proceed under relatively mild conditions. acs.org A recently developed method for thioetherification of heteroarene electrophiles proceeds without the need for light, transition metals, or an exogenous base, relying on a proton transfer dual ionization (PTDI) SNAr mechanism. nih.govresearchgate.net This highlights the ongoing innovation in C-S bond formation.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. Below is a representative table illustrating the effect of different parameters on the yield of a generic aryl thioetherification reaction, based on data from analogous systems.

Table 1: Optimization of Reaction Conditions for a Generic Aryl Thioetherification

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | CuI | Phen | K₂CO₃ | DMF | 120 | 78 |

| 3 | NiCl₂(dppp) | - | NaOtBu | Dioxane | 100 | 92 |

| 4 | Pd₂(dba)₃ | dppf | K₃PO₄ | THF | 80 | 88 |

Derivatization from Precursors Containing Sulfur or Methylthio Groups

An alternative synthetic strategy involves starting with a precursor that already contains the required sulfur or methylthio functionality and subsequently constructing the benzoate ester. This approach can be particularly advantageous if the sulfur-containing starting material is readily available.

A key precursor for the synthesis of "Methanol, (methylthio)-, benzoate" would be a (methylthio)benzoic acid. The synthesis of such precursors can be achieved through various means, including the reaction of a halobenzoic acid with sodium methyl mercaptide. Once the (methylthio)benzoic acid is obtained, the final step is an esterification reaction with methanol.

The Fischer esterification is a classic and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

More contemporary methods for esterification include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol under milder conditions.

Integrated Synthetic Routes for this compound and its Analogues

Modern synthetic chemistry increasingly focuses on the development of integrated reaction sequences that enhance efficiency and reduce waste. One-pot syntheses and well-designed multistep routes are central to this paradigm, particularly in the context of organosulfur chemistry.

One-Pot Synthetic Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and energy efficiency. beilstein-archives.org For the synthesis of "this compound," a hypothetical one-pot procedure could involve the in-situ formation of a methylthiolated benzoic acid followed by immediate esterification.

For instance, a one-pot synthesis of benzoxazole/benzothiazole-substituted esters has been reported via a Michael addition, demonstrating the feasibility of combining C-S or C-N bond formation with ester functionalization in a single pot. mdpi.com A similar strategy could be envisioned where a suitable benzoic acid precursor undergoes thioetherification and subsequent esterification in a sequential, one-pot manner. The success of such a process would depend on the compatibility of the reagents and conditions for both transformations.

Multistep Reaction Design and Optimization

A well-designed multistep synthesis allows for the purification of intermediates, which can be crucial for achieving high purity in the final product. A logical multistep route to "this compound" would involve the synthesis of a (methylthio)benzoic acid intermediate followed by its esterification.

The optimization of a multistep synthesis involves maximizing the yield of each step and minimizing the number of operations. For the first step, the thioetherification, parameters such as the choice of catalyst, base, solvent, and temperature would be systematically varied to achieve the highest possible yield. The subsequent esterification step would also be optimized, for example, by comparing different esterification methods (e.g., Fischer vs. DCC coupling) to identify the most efficient protocol.

The following table provides a hypothetical example of a two-step synthesis of a methylthio-substituted benzoate ester, with yields for each step.

Table 2: Two-Step Synthesis of a Methylthio-Substituted Benzoate Ester

| Step | Reaction | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Thioetherification | 4-Bromobenzoic acid, MeSH, Pd(OAc)₂, Xantphos, Cs₂CO₃ | 90 |

| 2 | Esterification | (4-Methylthio)benzoic acid, MeOH, H₂SO₄ | 95 |

| Overall Yield | 85.5 |

Sustainable Synthesis Considerations in Organosulfur Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of organosulfur compounds. This involves the use of less hazardous reagents, the development of catalyst-free reactions, and the minimization of waste.

In the context of thioetherification, advancements include the use of odorless and less toxic thiolating agents. beilstein-journals.org Furthermore, the development of reactions that proceed under milder, additive-free conditions, such as the previously mentioned PTDI SNAr mechanism, contributes to the sustainability of these processes. nih.govresearchgate.net

Reaction Mechanisms and Kinetics of Methylthio Substituted Benzoate Esters

Mechanistic Investigations of Ester Formation

The formation of Methanol (B129727), (methylthio)-, benzoate (B1203000) is typically achieved through the esterification of benzoic acid with (methylthio)methanol. The most common method for this transformation is the Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. pearson.com This reaction is reversible, and to achieve a high yield, conditions are often manipulated, for instance by using an excess of one reactant or by removing water as it is formed. numberanalytics.comcerritos.edutcu.edu

The Fischer esterification mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid (benzoic acid) by an acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comyoutube.comyoutube.com This initial step is crucial as it activates the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. numberanalytics.comyoutube.com The oxygen of the alcohol ((methylthio)methanol) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. cerritos.eduyoutube.comyoutube.com This nucleophilic addition is a key step in the formation of the ester linkage. ncert.nic.inmasterorganicchemistry.com The reaction is reversible and acid-catalyzed, with the equilibrium favoring product formation due to the rapid dehydration of an intermediate. ncert.nic.in

The general steps are:

Protonation of the carbonyl oxygen of benzoic acid. libretexts.orguomustansiriyah.edu.iq

Nucleophilic attack by the hydroxyl group of (methylthio)methanol on the protonated carbonyl carbon. masterorganicchemistry.comlibretexts.org

Following the nucleophilic attack, a tetrahedral intermediate is formed, where the hybridization of the carbonyl carbon changes from sp² to sp³. ncert.nic.intaylorandfrancis.com This intermediate is a transient species containing both the original carboxyl group components and the incoming alcohol molecule. numberanalytics.comcerritos.edulibretexts.org

The decomposition of this intermediate involves a series of proton transfers. numberanalytics.comlibretexts.org These transfers effectively convert one of the hydroxyl groups into a much better leaving group: water. cerritos.eduyoutube.com The carbonyl double bond then reforms, leading to the expulsion of the water molecule and the formation of a protonated ester. libretexts.orguomustansiriyah.edu.iqyoutube.com

In the final stage of the mechanism, a base (which can be a water molecule or the alcohol solvent) deprotonates the carbonyl oxygen of the newly formed ester. youtube.com This step releases the final ester product, Methanol, (methylthio)-, benzoate, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. numberanalytics.comcerritos.eduyoutube.com The regeneration of the catalyst is a hallmark of this process, meaning only a catalytic amount is required to drive the reaction. youtube.com

The efficiency of esterification can be highly dependent on the choice of catalyst. Solid acid catalysts, such as those based on zirconium and titanium, have been investigated for the synthesis of methyl benzoates, offering potential advantages in terms of separation and reusability. researchgate.netmdpi.com

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | Benzoic Acid | 97 | researchgate.net |

| Zr/Ti Solid Acid (ZT10) | Benzoic Acid | 88.2 | mdpi.com |

| Sulfated Zirconia | Benzoic Acid | 78 | researchgate.net |

| Ion Exchange Resin | Benzoic Acid | 44-68 | researchgate.net |

| Nafion | Benzoic Acid | 58 | researchgate.net |

| Acid Clay | Benzoic Acid | 61 | researchgate.net |

Reaction Dynamics Involving the Methylthio Group

The presence of the methylthio (-SCH₃) moiety introduces additional reaction pathways that are distinct from the chemistry of the benzoate ester group. These reactions primarily involve the carbon-sulfur bond and the oxidation state of the sulfur atom.

The carbon-sulfur bond in thioethers like this compound can undergo cleavage under specific conditions. acs.org The activation and cleavage of C–S bonds are significant challenges in synthetic chemistry. rsc.org Metal-free methods have been developed for the cleavage of C(sp³)–S bonds in thioethers. mdpi.comresearchgate.net For instance, using N-chlorosuccinimide (NCS) can lead to the transformation of arylmethyl thioethers into aryl aldehydes. mdpi.com Electrochemical oxidation provides another route for the regioselective cleavage of C(sp³)–S bonds, generating cationic species from both the carbon and sulfur fragments that can be trapped by nucleophiles. rsc.org

Studies on aryl sulfide (B99878) radical cations have used DFT calculations to investigate the conformations most favorable for C-S bond cleavage, finding that alignment of the C-S bond with the π system of the aryl ring is important. nih.gov

| Reagent/Method | Substrate Type | Product Type | Reference |

|---|---|---|---|

| NCS in Chloroform | Arylmethyl thioethers | Aryl aldehydes | mdpi.comresearchgate.net |

| NCS in Fluorobenzene | Arylmethyl thioethers | Dithioacetals | mdpi.com |

| Electrochemical Oxidation | Alkyl aryl thioethers | Aldehydes/Ketones and Sulfinates | rsc.org |

| NBS | N-aryl-3-(methylthio)propanamides | Alkyl bromides | researchgate.net |

The sulfur atom in the methylthio group is susceptible to oxidation. It can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone. This reactivity is a common feature of thioethers. While specific research on the oxidation of this compound is not prevalent, the general principles of thioether oxidation apply.

Various oxidizing agents can effect this transformation. For example, Jones' reagent has been observed to oxidize an aromatic methyl group, showcasing the reactivity of chromium-based oxidants with sulfur-containing aromatic compounds under certain conditions. rsc.org More controlled and chemoselective methods are often desired, particularly in complex molecules. Manganese-based catalysts have been developed for the challenging oxidation of strong methylene (B1212753) C–H bonds in the presence of more easily oxidized aromatic groups. nih.govnih.gov While this specific research focuses on C-H oxidation, it highlights the ongoing development of selective oxidation methods that could potentially be adapted for the controlled oxidation of the sulfur center in molecules like this compound.

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom in the methylthio group of this compound is a key site for both electrophilic and nucleophilic reactions due to its lone pairs of electrons and its ability to accommodate an expanded octet.

Electrophilic Reactions at the Sulfur Center:

The sulfur atom in a thioether, such as the methylthio group, is nucleophilic and readily reacts with electrophiles. A primary example of this is oxidation. The sulfur can be oxidized to form a sulfoxide and further to a sulfone. These reactions proceed through an electrophilic attack on the sulfur atom.

Oxidation to Sulfoxide and Sulfone: The oxidation of the methylthio group can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds in a stepwise manner, first forming a sulfoxide and then, with a stronger oxidizing agent or harsher conditions, a sulfone. The sulfoxide itself is a functional group with a stereogenic center at the sulfur atom if the substituents are different.

Nucleophilic Reactions at the Sulfur Center:

The sulfur atom of the methylthio group can also act as a nucleophile, attacking electrophilic carbon atoms.

S-Alkylation to form Sulfonium (B1226848) Salts: Thioethers react with alkyl halides in Sₙ2 reactions to form sulfonium salts. In this reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction is analogous to the formation of quaternary ammonium (B1175870) salts from tertiary amines. The resulting sulfonium salt is a positively charged species with three substituents on the sulfur atom.

Kinetic Studies of Relevant Reaction Systems

The kinetics of reactions involving the sulfur center of thioethers are typically studied to determine the rate law and the order of the reaction with respect to each reactant.

Oxidation of Thioethers: The oxidation of thioethers by hydrogen peroxide has been shown to follow second-order kinetics, being first order in both the thioether and the hydrogen peroxide. The rate law can be expressed as: Rate = k[Thioether][H₂O₂]

The second-order rate constants for the oxidation of various substituted thioanisoles by hydrogen peroxide have been determined, and these provide a basis for estimating the reactivity of this compound. The presence of the electron-withdrawing benzoate group is expected to decrease the nucleophilicity of the sulfur atom and thus slow down the rate of oxidation compared to thioanisole (B89551) itself.

Nucleophilic Substitution (S-Alkylation): The formation of sulfonium salts from the reaction of thioethers with alkyl halides is a bimolecular nucleophilic substitution (Sₙ2) reaction. epa.gov As such, it is expected to follow second-order kinetics, being first order in both the thioether and the alkyl halide. epa.gov Rate = k[Thioether][Alkyl Halide]

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide crucial information about the transition state of a reaction.

For the oxidation of thioethers, the activation energy will be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups lower the activation energy by stabilizing the positive character that develops on the sulfur atom in the transition state, thus increasing the reaction rate. Conversely, electron-withdrawing groups, such as the benzoate group, are expected to increase the activation energy and slow the reaction.

Computational studies on methyl-transfer reactions involving sulfonium salts have provided insights into the activation barriers for these processes. For instance, the gas-phase activation enthalpies for methyl transfer from trimethylsulfonium (B1222738) to dimethylamine (B145610) have been calculated. youtube.com While not directly applicable to the formation of a sulfonium salt from this compound, these studies highlight the energetic considerations of reactions at the sulfur center.

Table 1: Analogous Second-Order Rate Constants for the Oxidation of Substituted Thioanisoles by H₂O₂

| Substituent (X) in X-C₆H₄-SCH₃ | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| 4-OCH₃ | 1.28 x 10⁻² |

| 4-CH₃ | 4.35 x 10⁻³ |

| H | 2.53 x 10⁻³ |

| 4-Cl | 1.21 x 10⁻³ |

| 4-NO₂ | 1.55 x 10⁻⁴ |

This data is for substituted thioanisoles and serves as an analogy. The specific rate constant for this compound is not available.

The kinetics of reactions involving the methylthio group can be significantly influenced by the presence of catalysts and the specific reaction conditions.

Acid Catalysis: In electrophilic aromatic substitution reactions on the benzene (B151609) ring, strong acids like sulfuric acid are used as catalysts. youtube.com For reactions at the sulfur center, acid catalysis can also play a role. For instance, in the oxidation of thioethers, the presence of an acid can protonate the oxidizing agent, making it more electrophilic and thus increasing the reaction rate.

Metal Catalysis: Transition metals are known to catalyze various reactions involving sulfur compounds. For example, palladium complexes have been used as catalysts in cross-coupling reactions to form C-S bonds. nih.gov While this is more relevant to the synthesis of the compound itself, metal catalysts can also influence the reactivity of the thioether group in subsequent transformations. The specific choice of metal, ligand, and reaction conditions can dramatically affect the rate and selectivity of the reaction.

Solvent Effects: The polarity of the solvent can have a significant impact on the rates of both electrophilic and nucleophilic reactions. For Sₙ2 reactions, such as S-alkylation, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. In oxidation reactions, the solvent can influence the stability of the transition state and the solubility of the reactants.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reactions at the sulfur center, in accordance with the Arrhenius equation. The magnitude of this effect is determined by the activation energy of the specific reaction.

Advanced Spectroscopic Characterization of Methanol, Methylthio , Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. For S-methyl benzothioate, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive understanding of its proton and carbon framework.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of S-methyl benzothioate provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the benzoate (B1203000) group and the protons of the S-methyl group.

The aromatic protons, due to their varied positions on the benzene (B151609) ring (ortho, meta, and para to the thioester group), typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the carbonyl group and the sulfur atom.

The S-methyl group, being attached to the sulfur atom, gives rise to a singlet in the upfield region of the spectrum. The chemical shift of this singlet is a characteristic feature and is valuable for confirming the presence of the methylthio moiety.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho, meta, para) | 7.0 - 8.5 | Multiplet | 5H |

| S-Methyl (-SCH₃) | 2.0 - 2.5 | Singlet | 3H |

This table presents predicted ¹H NMR data based on typical chemical shift values for similar functional groups.

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton of S-methyl benzothioate. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the thioester group is characteristically found in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm. The aromatic carbons will appear in the range of δ 125 to 140 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) often showing a distinct chemical shift. The carbon of the S-methyl group will be observed in the upfield region, usually between δ 10 and 20 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-ipso) | 135 - 145 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 135 |

| S-Methyl (-SCH₃) | 10 - 20 |

This table presents predicted ¹³C NMR data based on typical chemical shift values for similar functional groups.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. nist.govsdsu.edu This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the aromatic CH groups and the S-methyl group.

A COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of S-methyl benzothioate, this would be particularly useful for elucidating the coupling network within the aromatic ring, helping to differentiate between the ortho, meta, and para protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition of S-methyl benzothioate. The calculated exact mass of S-methyl benzothioate (C₈H₈OS) is 152.02958 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of S-methyl benzothioate and for confirming its identity.

In a typical GC-MS analysis, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The mass spectrum of S-methyl benzothioate obtained from the NIST WebBook shows a molecular ion peak at m/z 152, corresponding to the molecular weight of the compound. nist.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for thioesters involve cleavage of the C-S and C-C bonds adjacent to the carbonyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules, allowing for the determination of molecular weight and providing insights into the fragmentation pathways of the analyte. For Methanol (B129727), (methylthio)-, benzoate, ESI-MS analysis is anticipated to reveal the protonated molecular ion [M+H]⁺ as the base peak, confirming its molecular weight.

Predicted ESI-MS Fragmentation Data:

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 183.05 | Protonated molecular ion |

| [M-OCH₃]⁺ | 151.04 | Loss of the methoxy (B1213986) group |

| [M-SCH₃]⁺ | 135.05 | Loss of the methylthio group |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |

| [CH₃S]⁺ | 47.00 | Methylthio cation |

This table is based on predicted fragmentation patterns and requires experimental verification.

The fragmentation of the protonated molecule would likely proceed through several key pathways. The cleavage of the C-O bond of the ester would lead to the formation of the benzoyl cation (m/z 105.03), a common fragment for benzoate esters. nih.gov Another significant fragmentation would be the loss of the methylthio group, resulting in a fragment at m/z 135.05. The relative abundance of these fragments would provide information about the lability of the respective bonds under ESI-MS conditions. Further fragmentation of these primary ions could also be observed, providing a more detailed structural fingerprint of the molecule. rsc.org

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of Methanol, (methylthio)-, benzoate are expected to exhibit characteristic bands corresponding to its primary functional groups: the ester, the thioether, and the aromatic ring. researchgate.netrsc.orgresearchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1715-1730 | IR, Raman |

| C-O (Ester) | Stretching | 1250-1300 (asymmetric), 1000-1100 (symmetric) | IR, Raman |

| C-S (Thioether) | Stretching | 600-800 | IR, Raman |

| S-CH₃ | Rocking/Wagging | 900-1000 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | IR, Raman |

| C-H (Methyl) | Stretching | 2850-2960 | IR, Raman |

This table presents expected ranges for vibrational frequencies based on data for related compounds and general spectroscopic principles. researchgate.netresearchgate.netnist.gov

The most intense band in the IR spectrum is anticipated to be the C=O stretching vibration of the ester group, typically appearing in the region of 1715-1730 cm⁻¹. rsc.orgnist.gov The C-O stretching vibrations of the ester will also be prominent. The C-S stretching vibration of the thioether group is generally weaker and appears in the fingerprint region between 600 and 800 cm⁻¹. mdpi.com The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The methyl groups will show C-H stretching and bending vibrations. researchgate.net

While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the ester group. libretexts.orgtandfonline.com In the presence of protic solvents or in the solid state, intermolecular hydrogen bonding can occur. These interactions can be investigated by observing shifts in the vibrational frequencies of the involved functional groups. irb.hr

For instance, the formation of a hydrogen bond to the carbonyl oxygen of the ester group would be expected to cause a red-shift (a shift to lower wavenumbers) in the C=O stretching frequency in the IR and Raman spectra. chemistryguru.com.sgacs.org The magnitude of this shift would be indicative of the strength of the hydrogen bond. In the absence of specific experimental data for this compound, the potential for such interactions remains a theoretical consideration based on the principles of intermolecular forces. tandfonline.com

X-ray Crystallography and Diffraction Techniques

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.

A single-crystal X-ray diffraction analysis of this compound would provide the most accurate and detailed picture of its solid-state conformation. Although no specific crystal structure for this compound has been reported, data from related benzoate derivatives can offer insights into the expected structural parameters. nih.govnih.gov

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z | 4 |

This table presents hypothetical crystallographic parameters based on typical values for similar organic molecules. nih.govnih.gov

The analysis would reveal the planarity of the benzene ring and the conformation of the ester and methylthio groups relative to the ring. It would also elucidate the intermolecular packing in the crystal lattice, revealing any weak interactions such as C-H···O or C-H···π interactions that contribute to the stability of the crystal structure.

Powder X-ray Diffraction (PXRD) is a valuable technique for the identification of crystalline phases and can be used to characterize the bulk material. The PXRD pattern is a fingerprint of a specific crystalline solid. While a reference pattern for this compound is not available, a hypothetical pattern can be described based on the expected crystal structure.

The PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, with the position and intensity of the peaks being determined by the crystal lattice parameters and the arrangement of atoms within the unit cell. This technique would be crucial for quality control, ensuring the phase purity of synthesized batches of the compound.

Other Advanced Analytical Techniques

The comprehensive characterization of "this compound" is facilitated by a suite of advanced analytical techniques that complement foundational methods like NMR and mass spectrometry. These methods provide specific insights into the compound's behavior in various analytical systems, its electronic properties, and its elemental composition.

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is an indispensable tool for the separation, detection, and quantification of "this compound" in complex mixtures. The technique's high sensitivity and selectivity are crucial for detailed metabolic or environmental studies.

High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) offers robust analysis. nih.gov For a compound like "this compound," a reversed-phase LC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase, allowing for effective separation based on hydrophobicity.

Research Findings: The analysis of benzoyl-containing compounds via LC-MS is a well-established practice. nih.gov The benzoyl group itself provides a chromophore for UV detection and a stable fragment for mass spectrometric analysis. nih.gov Chemical derivatization with reagents like benzoyl chloride (BzCl) is a common strategy to enhance the detectability of certain analytes, such as primary and secondary amines or phenols, by improving their chromatographic retention and ionization efficiency. nih.govresearchgate.net While "this compound" is already a benzoate ester, understanding the principles of benzoylation is key to analyzing its potential precursors or metabolites in biological matrices. nih.gov

The choice of organic modifier in the mobile phase, such as methanol or acetonitrile (B52724), can significantly impact the sensitivity of detection. Studies have shown that for certain classes of compounds, methanol can improve detection limits and allow for shorter gradient times in nanoLC-ESI-MS/MS analysis compared to acetonitrile. nih.gov In the analysis of benzodiazepines, a methanol-based extraction and mobile phase proved effective, though with slightly higher limits of quantification compared to other extraction methods. nih.gov

The general workflow for analyzing "this compound" would involve:

Sample Preparation: Extraction from the matrix using a suitable organic solvent.

Chromatographic Separation: Injection into an LC system, typically with a C18 column. A gradient elution with a mobile phase consisting of water (often with a formic acid additive to aid protonation) and an organic solvent like methanol or acetonitrile is used. itwreagents.com

Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed. Tandem MS (MS/MS) would then be used for structural confirmation by fragmenting the parent ion and detecting characteristic product ions, such as the benzoyl cation at m/z 105. nih.gov

| Parameter | Typical Condition for Benzoylated Compounds | Reference |

|---|---|---|

| LC Column | Reversed-Phase (e.g., C18) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Key Fragment Ion | Benzoyl cation (m/z 105) | nih.gov |

Spectrophotometric Approaches (UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for quantifying compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The benzoyl group in "this compound" serves as an excellent chromophore.

Research Findings: The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. For methyl benzoate, a structurally similar compound, the spectrum is characterized by distinct absorption bands originating from the benzene ring and the carbonyl group. mdpi.comrsc.org The interaction between these components in the benzoyl moiety leads to characteristic absorption maxima. Studies on methyl salicylate, another related ester, have utilized its UV absorbance for quantification, with a maximum absorbance observed around 237 nm in a methanol:acetonitrile solvent. ijcrt.org

Upon the addition of methyl benzoate derivatives to solutions containing proteins like bovine serum albumin (BSA), changes in the UV-Vis spectrum are observed. mdpi.com Typically, the absorbance bands of BSA at ~210 nm and ~280 nm increase, and a new band may appear, indicating interaction and complex formation. mdpi.com While this specific application relates to biomolecular interactions, it highlights the sensitivity of the benzoyl chromophore to its local environment.

For "this compound," the UV-Vis spectrum is expected to be similar to that of methyl benzoate, with primary absorption bands likely occurring in the 200-300 nm range. The presence of the sulfur atom in the (methylthio) group may cause a slight shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to methyl benzoate due to its influence on the electronic structure. The precise quantification of "this compound" in a pure solution can be achieved by constructing a calibration curve based on Beer's Law at its wavelength of maximum absorbance (λmax).

| Compound | Solvent | Reported λmax (nm) | Reference |

|---|---|---|---|

| Methyl Salicylate | Methanol : Acetonitrile (80:20) | 237 | ijcrt.org |

| Methyl Benzoate Derivatives | Phosphate Buffer | ~280, ~310 (in presence of BSA) | mdpi.com |

| Methyl Benzoate | Methanol | Not explicitly stated, but spectrum provided | rsc.org |

X-ray Fluorescence (XRF) Spectrometry for Elemental Analysis

X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. eag.com Unlike methods that probe molecular structure, XRF identifies and quantifies the elements present in a sample, making it highly suitable for confirming the elemental makeup of "this compound."

Principle of Operation: The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. To regain stability, electrons from higher energy shells fill the vacancies, releasing energy in the form of secondary (fluorescent) X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration. youtube.com

Research Findings: XRF is fundamentally a technique for elemental analysis and cannot identify specific organic compounds based on their molecular structure. researchgate.net Its strength lies in its ability to detect a wide range of elements, from beryllium (Be) to uranium (U), in various sample forms, including solids, liquids, and powders. eag.commalvernpanalytical.com

For "this compound" (C₉H₁₀O₂S), XRF is particularly well-suited for the detection and quantification of sulfur. The analysis of sulfur in organic matrices is a common application of XRF. spectroscopyonline.comresearchgate.net For instance, energy-dispersive X-ray fluorescence (EDXRF) is used to determine sulfur content in fuels and fatty acid methyl esters (FAMEs). spectroscopyonline.com The presence of oxygen in the matrix can affect the sulfur signal, requiring matrix corrections for accurate quantification. spectroscopyonline.com High-resolution XRF has also been employed for the chemical state analysis of sulfur and phosphorus in biological samples, demonstrating its sensitivity to different oxidation states (e.g., S²⁻ vs. S⁶⁺). nih.gov

Therefore, XRF analysis of a purified sample of "this compound" would serve to:

Confirm the presence of sulfur, a key heteroatom in the molecule.

Determine the quantitative elemental ratio of sulfur to other detectable elements.

Serve as a quality control method to verify the elemental purity of a synthesized batch.

The technique is less effective for very light elements like carbon and hydrogen. However, its ability to rapidly and non-destructively confirm the presence of key heteroatoms like sulfur makes it a valuable complementary tool in the advanced characterization of the compound. nih.gov

| Element in Compound | Chemical Symbol | Atomic Number (Z) | Detectability by XRF | Reference |

|---|---|---|---|---|

| Carbon | C | 6 | Difficult, requires specialized windowless detectors | eag.com |

| Hydrogen | H | 1 | Not detectable | eag.com |

| Oxygen | O | 8 | Difficult, but detectable with specific instruments | spectroscopyonline.com |

| Sulfur | S | 16 | Readily detectable and quantifiable | spectroscopyonline.comresearchgate.net |

Computational Chemistry and Theoretical Modeling of Methanol, Methylthio , Benzoate

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular mechanics and dynamics simulate the motion and interaction of atoms over time.

Methanol (B129727), (methylthio)-, benzoate (B1203000) possesses several rotatable bonds, specifically around the ester and methylthio groups. This allows the molecule to exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy).

This process involves systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting structure using molecular mechanics force fields (like AMBER, CHARMM) or faster quantum methods. The identified low-energy conformations are then subjected to energy minimization to find the precise geometry of the stable conformers. For a related compound, methyl methanesulfonate, DFT and MP2 calculations have shown the existence of anti and gauche conformers due to rotation around the S-O bond, with the anti conformer being more stable. conicet.gov.ar A similar analysis for Methanol, (methylthio)-, benzoate would be crucial to understand its three-dimensional structure and how it might interact with other molecules.

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This includes modeling its formation, for example, through the esterification of a corresponding benzoic acid derivative, or its hydrolysis back to the acid and alcohol. uomustansiriyah.edu.iqblogspot.comyoutube.com

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Methods like DFT are commonly used to calculate the geometries and vibrational frequencies of transition states. For related esterification reactions, the mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack by the alcohol. blogspot.comyoutube.com Computational modeling of such a pathway for this compound would provide detailed insights into the energetics and mechanism of its synthesis and reactivity.

Solvent Effects Modeling (e.g., Continuum Models)

The properties and behavior of a molecule can be significantly influenced by the surrounding solvent. Computational models, particularly continuum solvation models, are employed to simulate these interactions without the prohibitive cost of explicitly modeling individual solvent molecules. In these models, the solvent is represented as a continuous medium with a specific dielectric constant.

For "this compound," a polarizable continuum model (PCM) could be utilized to understand how its structure and electronic properties are affected by solvents of varying polarity. In a hypothetical study, the geometry of the molecule would be optimized in the gas phase and then in different solvent environments (e.g., a non-polar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like water). Key parameters such as the dipole moment and total energy would be calculated.

Table 1: Illustrative Solvent Effects on the Dipole Moment and Total Energy of an Aromatic Thioester

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Total Energy (Hartree) |

| Gas Phase | 1 | 2.50 | -X.0000 |

| Hexane | 1.88 | 2.75 | -X.0015 |

| DMSO | 46.7 | 3.80 | -X.0050 |

| Water | 78.4 | 4.10 | -X.0062 |

Note: The energy values (X) are placeholders to illustrate the trend.

Structure-Property Relationship Modeling

Understanding the relationship between a molecule's structure and its physical or biological properties is a cornerstone of chemical research. Computational modeling provides a framework for developing these relationships quantitatively.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's activity or property with its structural or physicochemical descriptors. For "this compound," a QSPR model could be developed to predict properties such as its boiling point, solubility, or retention time in chromatography.

The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled. For our target compound, this would involve a series of related thiobenzoates.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously assessed.

While a specific QSPR model for "this compound" has not been reported, studies on sulfur-containing compounds have demonstrated the utility of this approach. nih.govnih.gov

Analysis of Electronic Descriptors (e.g., HOMO/LUMO Energies, Electrophilicity Index)

Electronic descriptors provide insight into the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity. For "this compound," these energies can be calculated using methods like Density Functional Theory (DFT). The electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, can also be derived from the HOMO and LUMO energies.

Hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory could yield the following electronic properties for "this compound" and related structures. The data presented here is illustrative of the type of information obtained from such calculations.

Table 2: Illustrative Electronic Descriptors for Aromatic Thioesters

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| S-methyl thiobenzoate | -8.5 | -1.2 | 7.3 | 1.5 |

| This compound | -8.7 | -1.5 | 7.2 | 1.7 |

| S-ethyl thiobenzoate | -8.4 | -1.1 | 7.3 | 1.4 |

Note: These are hypothetical values for illustrative purposes.

The presence of the additional oxygen in the methoxy (B1213986) group of "this compound" would likely influence these electronic properties compared to a simple S-alkyl thiobenzoate.

Statistical Validation of Computational Models

The reliability of any computational model, particularly QSAR/QSPR models, hinges on its statistical validation. This process ensures that the model is not a result of chance correlation and has predictive power for new, untested compounds.

Key statistical validation techniques include:

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is calculated to assess how well the model predicts the properties of this new set.

Y-Randomization: The biological activities or properties in the training set are randomly shuffled, and a new QSAR/QSPR model is developed. This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is not due to chance.

A well-validated QSPR model for a series of thiobenzoates would exhibit the statistical metrics shown in the illustrative table below.

Table 3: Illustrative Statistical Validation Parameters for a QSPR Model

| Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | > 0.8 | Goodness of fit for the training data |

| Q² (Cross-validated R²) | > 0.6 | Good internal predictive ability |

| R²_pred (External Validation) | > 0.6 | Good predictive ability for new compounds |

| Root Mean Square Error (RMSE) | Low | Low average error in prediction |

These validation steps are crucial for establishing the credibility and applicability of any computational model developed for "this compound" or related compounds.

Organic Synthesis Applications and Derivatization Chemistry of Methanol, Methylthio , Benzoate

Role as a Synthetic Intermediate

Methanol (B129727), (methylthio)-, benzoate (B1203000), also known by its IUPAC name methyl 2-(methylthio)benzoate (B8504159), is a versatile synthetic intermediate in the field of organic chemistry. Its unique structure, featuring an ester group and a methylthio moiety on an aromatic ring, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules and advanced materials.

Building Block in Complex Molecule Synthesis

The strategic placement of the methylthio and ester functional groups on the benzene (B151609) ring makes methyl 2-(methylthio)benzoate a valuable building block in the assembly of intricate molecular architectures. The presence of these two distinct reactive sites allows for sequential and selective modifications, enabling the construction of complex scaffolds found in pharmaceuticals, agrochemicals, and other fine chemicals.

For instance, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. Simultaneously or sequentially, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or it can be cleaved to a thiol, providing further handles for synthetic elaboration. This dual reactivity is instrumental in the construction of polysubstituted aromatic compounds with precise control over the substitution pattern.

Precursor for Advanced Organic Materials

The unique electronic and structural features of methyl 2-(methylthio)benzoate also make it an attractive starting material for the synthesis of advanced organic materials. The sulfur atom in the methylthio group can participate in coordination with metal centers, making it a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Furthermore, the aromatic ring system can be functionalized through various coupling reactions, such as Suzuki or Sonogashira couplings, to introduce extended π-conjugated systems. This allows for the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through derivatization of both the ester and methylthio groups provides a pathway to tailor the performance of these materials for specific applications.

Derivatization Pathways and Functional Group Transformations

The chemical versatility of methyl 2-(methylthio)benzoate is further highlighted by the numerous derivatization pathways and functional group transformations it can undergo. These reactions allow for the selective modification of different parts of the molecule, providing access to a diverse library of compounds with varied properties and applications.

Modifications of the Ester Group

The ester group in methyl 2-(methylthio)benzoate is a key site for chemical modification. Standard ester hydrolysis under basic conditions, for example with sodium hydroxide, yields the corresponding sodium benzoate salt, which upon acidification produces 2-(methylthio)benzoic acid. wikipedia.org This carboxylic acid is a valuable intermediate in its own right, serving as a precursor for the synthesis of amides, acid chlorides, and other esters through well-established protocols.

Alternatively, the ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to generate different benzoate esters. This reaction is useful for introducing different alkyl or aryl groups, thereby modifying the physical and chemical properties of the molecule. Reduction of the ester group, typically with a strong reducing agent like lithium aluminum hydride, affords the corresponding primary alcohol, 2-(methylthio)benzyl alcohol. This transformation opens up another avenue for further functionalization.

Reactions Involving the Aromatic Ring System

The benzene ring of methyl 2-(methylthio)benzoate is susceptible to electrophilic aromatic substitution reactions. The directing effects of the ester and methylthio groups influence the position of substitution. The ester group is a deactivating, meta-directing group, while the methylthio group is an activating, ortho-, para-directing group. The interplay of these electronic effects can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity. For example, nitration of methyl benzoate with nitric acid in the presence of sulfuric acid yields methyl 3-nitrobenzoate. wikipedia.orgchemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can also be employed to functionalize the aromatic ring. These reactions typically require the prior conversion of a C-H bond on the ring to a C-halogen or C-triflate bond to facilitate the coupling process. These methods provide a powerful tool for the construction of complex biaryl and other extended aromatic systems.

Transformations and Reactivity of the Methylthio Moiety

The methylthio group is a versatile functional group that can undergo a range of transformations. Oxidation of the sulfide (B99878) to a sulfoxide or sulfone is a common reaction that can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfoxides and sulfones have different electronic properties and can participate in further reactions.

The methylthio group can also be cleaved to reveal a thiol (mercaptan) group. This is often accomplished using strong reducing agents or by reaction with sodium in liquid ammonia. The resulting thiol is a nucleophilic species that can participate in a variety of reactions, including alkylation, arylation, and disulfide bond formation. This transformation is particularly useful for the introduction of sulfur-containing functionalities into more complex molecules.

Catalytic Transformations Utilizing Methanol, (methylthio)-, benzoate

The dual functionality of this compound presents a rich platform for a variety of catalytic transformations. The sulfur atom of the methylthio group can act as a coordinating site for transition metals, while the benzoate ester influences the electronic properties of the aromatic ring.

Directed Functionalization Reactions of the Aromatic Ring

The functionalization of the aromatic ring can be precisely controlled through methods that leverage the directing capabilities of the substituents.

Directed ortho-Metalation (DoM): The methylthio (-SMe) group is a well-known directing group for ortho-metalation. wikipedia.org In this process, the sulfur atom acts as a Lewis base, coordinating to a strong organolithium base, such as n-butyllithium. This interaction facilitates the deprotonation of the closest (ortho) C-H bond on the aromatic ring, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to install a new functional group exclusively at the position ortho to the methylthio group. wikipedia.org This method offers high regioselectivity, which is often difficult to achieve through standard electrophilic aromatic substitution. wikipedia.org

Transition-Metal-Catalyzed C-H Activation: A more modern and atom-economical approach involves transition-metal-catalyzed C-H activation. acs.org The thioether group can serve as a directing group, guiding a transition metal catalyst (e.g., palladium, rhodium) to selectively cleave and functionalize an adjacent C-H bond. nih.gov This strategy avoids the use of stoichiometric organometallic reagents and often proceeds with high efficiency. acs.orgnih.gov For instance, palladium-catalyzed reactions can introduce aryl, alkenyl, or other functional groups at the C-H position ortho to the thioether. nih.gov Rhodium catalysts have also been employed for similar thioether-directed C-H functionalizations, including alkenylation reactions. nih.gov

| Reaction Type | Catalyst/Reagent | Probable Product | Description |

| ortho-Lithiation/Silylation | 1. n-BuLi2. Me₃SiCl | ortho-Silylated derivative | The thioether directs lithiation to the adjacent position, which is then trapped by a silyl (B83357) chloride electrophile. |

| ortho-Palladation/Arylation | Pd(OAc)₂, Ligand, Ar-I | ortho-Arylated derivative | The thioether directs a palladium catalyst to the C-H bond, enabling cross-coupling with an aryl iodide. nih.gov |

| ortho-Rhodation/Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | ortho-Alkenylated derivative | A rhodium complex, guided by the sulfur atom, catalyzes the coupling of the aromatic ring with an alkene. nih.gov |

Chemo- and Regioselective Conversions

The presence of two distinct functional groups—the electron-donating, ortho,para-directing methylthio group and the electron-withdrawing, meta-directing benzoate ester—creates challenges and opportunities for selective reactions.

Regioselectivity in Electrophilic Aromatic Substitution: In classical electrophilic aromatic substitution reactions, such as nitration, the directing effects of the two groups are in opposition. The methylthio group activates the ortho and para positions, while the benzoate ester deactivates the ring and directs incoming electrophiles to the meta position relative to itself. rsc.org For example, in the nitration of methyl benzoate, the nitro group is directed to the 3-position (meta) due to the deactivating nature of the ester. rsc.orgma.edu The outcome of such a reaction on this compound would depend on the specific reaction conditions and the relative strength of the directing groups, making regioselective control a significant synthetic challenge.

Chemoselectivity in Catalytic Reactions: Chemoselectivity involves selectively reacting one functional group in the presence of another.

C-S Bond Activation: Transition metals like palladium and nickel can catalyze the cleavage of the C-S bond, enabling cross-coupling reactions where the methylthio group is replaced. acs.org

Ester Modification: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with a different alcohol under acidic or basic conditions.

C-H Functionalization vs. C-S Activation: A key challenge is to achieve C-H functionalization without cleaving the C-S bond. The choice of catalyst, ligands, and reaction conditions is crucial for controlling this selectivity. nih.gov

| Functional Group | Directing Effect (Electrophilic Substitution) | Potential Catalytic Transformations |

| -SMe (Methylthio) | ortho, para-directing (Activating) | C-H Activation Director, C-S Cross-Coupling |

| -COOMe (Benzoate Ester) | meta-directing (Deactivating) rsc.org | Hydrolysis, Transesterification, Amidation |

Green Chemistry and Sustainable Synthesis Aspects

Applying the principles of green chemistry to the synthesis and derivatization of this compound focuses on improving efficiency, reducing waste, and using more environmentally benign materials. wjpmr.com

Catalyst Choice and Reusability: The synthesis of the benzoate ester portion of the molecule is a prime target for green innovation. Traditional esterification often uses homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant aqueous waste. mdpi.com A greener alternative is the use of solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins. oru.edumdpi.compreprints.org These heterogeneous catalysts offer several advantages:

Easy Separation: They can be removed by simple filtration. preprints.org

Reduced Corrosion and Waste: They are less corrosive and eliminate the need for neutralization and washing steps. mdpi.compreprints.org

Studies on materials like titanium zirconium solid acids have shown high activity for the direct condensation of benzoic acids and methanol without the need for other acid promoters. mdpi.com

Atom Economy and Step Economy: Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. acs.org

C-H Activation: As mentioned previously, transition-metal-catalyzed C-H activation is a highly atom-economical strategy for functionalizing the aromatic ring. acs.org It avoids the need for pre-functionalization (e.g., halogenation or lithiation), which generates stoichiometric byproducts and adds extra steps to a synthesis. acs.orgacs.org

Tandem Reactions: Designing cascade or tandem reactions, where multiple transformations occur in a single pot, improves step economy, reduces solvent use, and minimizes waste from purification between steps. acs.org For example, a C-H dienylation could be followed by an in-situ Diels-Alder reaction to rapidly build molecular complexity. acs.org

Use of Greener Solvents and Reagents: The use of methanol itself as a reagent for esterification is advantageous due to its low cost and relatively low toxicity compared to other alkylating agents. researchgate.net Modern synthetic protocols also focus on replacing hazardous solvents with greener alternatives or moving towards solvent-free conditions. semanticscholar.org For instance, photochemical methods that use light to initiate reactions can sometimes reduce the need for chemical reagents and proceed under mild conditions. nih.govrsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Benefit |

| Catalysis | Use of reusable solid acid catalysts for esterification. oru.edupreprints.org | Reduced waste, easier purification, catalyst recycling. |

| Atom Economy acs.org | Employing C-H activation instead of classical substitution. acs.org | Maximizes incorporation of starting materials into the product, minimizes byproducts. |

| Reduce Derivatives wjpmr.com | Avoiding protecting groups through selective C-H functionalization. acs.org | Fewer synthetic steps, less waste. |

| Safer Solvents/Reagents semanticscholar.org | Using methanol as a reagent; exploring photocatalysis. nih.govrsc.org | Reduced toxicity and hazardous waste. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future of synthesizing methylthio-substituted benzoates lies in the development of novel routes that are not only efficient in terms of yield but also highly selective, particularly concerning the position of the methylthio group on the aromatic ring. Traditional methods, while effective, often face challenges such as harsh reaction conditions, the use of hazardous reagents, and the formation of isomeric byproducts that are difficult to separate.

Emerging strategies are increasingly focused on green chemistry principles to mitigate these issues. numberanalytics.comslideshare.netacs.org This includes the use of less toxic solvents, or even solvent-free conditions, and the development of atom-economical reactions that maximize the incorporation of starting materials into the final product. acs.org One promising avenue is the refinement of cross-coupling reactions, which have become a cornerstone of modern organic synthesis. researchgate.netijpsjournal.com Additionally, mechanochemical methods, where mechanical force is used to induce chemical reactions, are gaining traction as a solvent-free alternative for the synthesis of organosulfur compounds. numberanalytics.comacs.org

Future research will likely focus on:

C-H Functionalization: Directing the introduction of the methylthio group to a specific carbon-hydrogen bond on the benzoate (B1203000) ring, bypassing the need for pre-functionalized starting materials.